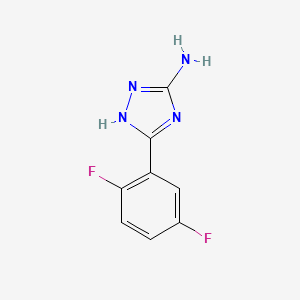

5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine

Description

5-(2,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine is a fluorinated triazole derivative characterized by a 1,2,4-triazole core substituted with a 2,5-difluorophenyl group at position 5 and an amine group at position 2. The fluorine substituents are expected to enhance lipophilicity and metabolic stability, making such compounds candidates for pharmaceutical applications, particularly in oncology or antimicrobial therapy .

Propriétés

Formule moléculaire |

C8H6F2N4 |

|---|---|

Poids moléculaire |

196.16 g/mol |

Nom IUPAC |

5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C8H6F2N4/c9-4-1-2-6(10)5(3-4)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) |

Clé InChI |

BGZWXMPZBYLUHB-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1F)C2=NC(=NN2)N)F |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategy

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Key Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Chlorosulfonylation and coupling with difluoroaniline | 5-amino-3-mercapto-1,2,4-triazole, chlorine, difluoroaniline | Chlorination at 0°C, coupling at 0-45°C, NaOH neutralization | High yield (87%), scalable, well-characterized | Requires handling of chlorine gas, multi-step |

| Aminoguanidine condensation with fluorinated acids | Aminoguanidine bicarbonate, 2,5-difluorobenzoic acid derivatives | Reflux in ethanol or other solvents | Simple reagents, cost-effective | Longer reaction times, purification needed |

| Microwave-assisted succinimide route | N-arylsuccinimides, aminoguanidine hydrochloride | Microwave irradiation, reflux in ethanol/acetonitrile | Rapid synthesis, suitable for less nucleophilic amines | Requires microwave equipment, precursor synthesis |

Research Findings and Characterization

- The chlorosulfonylation method yields products confirmed by proton and carbon nuclear magnetic resonance (NMR) spectroscopy consistent with the expected structure.

- Microwave-assisted syntheses provide products whose tautomerism and structural features have been studied by NMR and X-ray crystallography, confirming the 5-amino substitution pattern on the triazole ring and the presence of the difluorophenyl group.

- The amino group at the 3-position is critical for further functionalization and biological activity, and the difluorophenyl substituent influences the electronic properties of the molecule, as supported by spectroscopic data.

Summary Table of Key Synthetic Data

| Parameter | Chlorosulfonylation Route | Aminoguanidine Condensation | Microwave-Assisted Route |

|---|---|---|---|

| Yield | Up to 87% | Moderate to good (variable) | Moderate to high |

| Reaction time | Several hours including chlorination and coupling | Several hours to days | 1-3.5 hours |

| Temperature | 0-50°C for chlorination; 20-45°C for coupling | Reflux (~78°C) | Microwave reflux (~80-100°C) |

| Purification | Steam distillation, filtration, drying | Filtration, recrystallization | Filtration, acidification |

| Scale | Multi-gram demonstrated | Lab scale | Lab scale |

Analyse Des Réactions Chimiques

5-(2,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields .

Applications De Recherche Scientifique

5-(2,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Mécanisme D'action

The mechanism of action of 5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action in coordination chemistry .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares key features of 5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine with similar triazole derivatives:

*Estimated LogP based on analog data.

Key Observations:

- The 2,6-difluoro analog in exhibits lower LogP (1.55) due to the polar sulfonamide group.

- Molecular Weight : The target compound (220.16 g/mol) is lighter than sulfonamide-containing analogs (e.g., 275.24 g/mol in ), which may improve bioavailability.

- Synthesis Efficiency : Yields for triazole derivatives range from 73% to 85%, depending on substituents and reaction conditions .

Activité Biologique

5-(2,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

- Molecular Formula : C11H9F2N5

- Molecular Weight : 249.22 g/mol

- CAS Number : 241479-72-1

Biological Activities

The biological activities of this compound include antifungal, anticancer, and antiparasitic effects. Below are the detailed findings from various studies.

Antifungal Activity

Research has shown that derivatives of triazole compounds exhibit potent antifungal properties. For instance:

- Mechanism : The compound inhibits the enzyme lanosterol demethylase (CYP51), which is crucial for ergosterol synthesis in fungi.

- Activity : In vitro studies demonstrate that this compound exhibits significant activity against various fungal strains with Minimum Inhibitory Concentrations (MICs) ranging from 0.05 to 0.5 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines:

- Cell Lines Tested : PC3 (prostate cancer), DU-145 (prostate cancer), A549 (lung cancer), and MCF-7 (breast cancer).

- Results : The compound showed IC50 values ranging from 0.16 to 11.8 µM. Notably, it demonstrated exceptional activity against the PC3 cell line with an IC50 of 0.17 µM .

Antiparasitic Activity

In addition to its antifungal and anticancer properties, this compound also exhibits antiparasitic activity:

- Study Findings : The compound showed effective inhibition against Trypanosoma cruzi and Leishmania species in vitro. The selectivity index was notably high, indicating low toxicity to mammalian cells while effectively targeting parasites .

Case Studies and Research Findings

The biological activities of this compound can be attributed to its ability to interfere with critical biochemical pathways:

- Enzyme Inhibition : By inhibiting CYP51 in fungi and potentially other enzymes in cancer cells and parasites.

- Cell Cycle Disruption : Induces apoptosis in cancer cells through various signaling pathways.

- Metabolic Pathway Alteration : Modulates metabolic processes in parasites leading to reduced viability.

Q & A

Q. What are the common synthetic routes for 5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation reactions using precursors like acid hydrazides and thiourea derivatives. For example, mercuric acetate in reflux conditions promotes cyclization to form the triazole core . Alternatively, domino multicomponent reactions involving alkyl orthoesters (e.g., TEOF) and sodium azide under acidic conditions (e.g., glacial acetic acid) yield nitrogen-rich heterocycles, including triazole derivatives . Optimization involves adjusting reaction time, temperature, and catalyst loading (e.g., Yb(OTf)₃ for higher yields) .

Q. How can tautomerism in 1,2,4-triazole derivatives like this compound be experimentally resolved?

Tautomerism arises due to the mobility of substituents on the triazole ring. X-ray crystallography is critical for resolving tautomeric forms, as seen in structurally similar compounds like 3-phenyl-1,2,4-triazol-5-amine, where two tautomers co-crystallize . NMR spectroscopy (¹H and ¹³C) can also detect tautomeric equilibria in solution by monitoring chemical shifts of NH₂ groups and aromatic protons .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

High-performance liquid chromatography (HPLC) with UV detection ensures purity, while mass spectrometry (MS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹). For crystallinity and planar structure analysis, single-crystal X-ray diffraction (SCXRD) is definitive .

Advanced Research Questions

Q. How do electronic and steric effects of the 2,5-difluorophenyl group influence the triazole ring’s reactivity and intermolecular interactions?

The electron-withdrawing fluorine atoms increase the electrophilicity of the triazole ring, enhancing hydrogen-bonding interactions. SCXRD studies of analogous compounds reveal that substituents like phenyl groups affect planarity: electron-donor groups at position 5 increase π-delocalization, while bulky substituents (e.g., tert-butyl) introduce steric hindrance, altering crystal packing . Computational studies (DFT) can quantify substituent effects on charge distribution and reactivity .

Q. What challenges arise in refining the crystal structure of this compound, and how can SHELX software address them?

Challenges include disordered fluorine atoms and tautomeric ambiguity. SHELXL (part of the SHELX suite) allows for anisotropic refinement of heavy atoms (e.g., fluorine) and constrained refinement of H-atoms in hydrogen bonds. For disordered regions, PART instructions and similarity restraints (SIMU/DELU) improve model accuracy . The software’s robust handling of twinning and high-resolution data is critical for resolving complex crystallographic features .

Q. How can hydrogen-bonding networks in triazole derivatives be leveraged for designing functional materials?

The NH₂ group in 1,2,4-triazoles forms strong N–H⋯N hydrogen bonds, creating 2D/3D frameworks. In 3-phenyl-1,2,4-triazol-5-amine, these interactions generate a parallel (100) network, stabilizing the crystal lattice . Such networks can be engineered for porosity (e.g., metal-organic frameworks) or proton-conducting materials by introducing sulfonic acid groups .

Q. What strategies are effective for studying structure-activity relationships (SAR) in antimicrobial triazole derivatives?

Systematic substitution at positions 3 and 5 of the triazole core with fluorophenyl or thioether groups (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) enhances antimicrobial activity. In vitro assays (MIC determinations) paired with molecular docking studies identify key interactions with microbial enzymes (e.g., lanosterol demethylase in fungi) . Modulating lipophilicity via fluorinated aryl groups improves membrane permeability .

Methodological Notes

- Crystallography : Use SHELXL for high-resolution refinement; resolve tautomerism via occupancy refinement .

- Synthesis : Optimize cyclocondensation reactions with Yb(OTf)₃ catalysis for reduced reaction times .

- SAR Studies : Combine docking (AutoDock Vina) with in vitro assays to correlate electronic properties and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.